2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide
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Description
“2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide” is a novel compound. It belongs to a class of compounds that are designed and synthesized for specific biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of appropriate amines dissolved in isopropanol, with the addition of concentrated HCl . The mixtures are then refluxed for a certain period, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular formula of a similar compound, “2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide”, is C18H21ClN4OS. The structure likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid demonstrated significant antimicrobial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. These compounds highlight the potential of pyrimidinone-based molecules in developing new antimicrobial agents (Hossan et al., 2012).
Anti-Inflammatory and Pain Management
Research on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) showed that certain compounds in this series possess potent anti-inflammatory properties and antinociceptive activity in pain models. These findings support the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Molecular Recognition and Structural Analysis
Studies on the crystallization of aminopyrimidine derivatives have shed light on molecular recognition processes that are crucial for targeted drug action. These compounds, through their hydrogen bonding capabilities, demonstrate significant potential in the design of pharmaceuticals that require precise molecular interactions (Rajam et al., 2017).
Antitumor Agents
The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have revealed their promise as antitumor agents. These compounds showcase the versatility of pyrimidinone scaffolds in the development of novel anticancer drugs (Gangjee et al., 2005).
Central Nervous System Depressant Activity
2-Chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives were synthesized and evaluated for their central nervous system depressant activity. Some of these compounds exhibited marked sedative action, indicating their potential use in CNS-related therapeutic applications (Manjunath et al., 1997).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-11(2)21-15(22)9-23-16-7-14(19-10-20-16)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPFBZCNBJAHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC(=C1)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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